Methyl (E)-2-hydroxyhex-3-enoate

Description

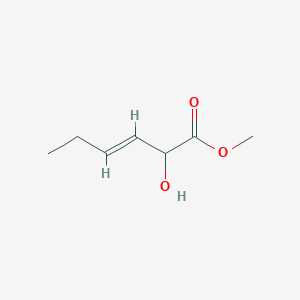

Structure

3D Structure

Properties

IUPAC Name |

methyl (E)-2-hydroxyhex-3-enoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O3/c1-3-4-5-6(8)7(9)10-2/h4-6,8H,3H2,1-2H3/b5-4+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRINUAXBWOEPDY-SNAWJCMRSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=CC(C(=O)OC)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C=C/C(C(=O)OC)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Methyl E 2 Hydroxyhex 3 Enoate and Its Stereoisomers

Chemoenzymatic Synthesis Approaches

Chemoenzymatic synthesis leverages the high selectivity of enzymes for specific transformations within a multi-step chemical sequence. This approach combines the best of both worlds: the versatility of traditional organic chemistry and the unparalleled stereocontrol of biocatalysis. nih.govrsc.org Enzymes operate under mild conditions, reducing the need for harsh reagents and protecting groups, which aligns with the principles of green chemistry. rsc.orguni-hannover.de

Enzymatic Reduction of Keto-Esters (e.g., Methyl 3-oxohex-5-enoate to (S)-Methyl 3-hydroxyhex-5-enoate)

A highly effective method for establishing the chiral hydroxyl center in hydroxyalkenoates is the asymmetric reduction of a prochiral ketone. The enzymatic reduction of methyl 3-oxohex-5-enoate is a key step in the chemoenzymatic synthesis of the natural product Rugulactone. nih.govresearchgate.net This transformation is typically accomplished using ketoreductases (Kreds), which are NADPH-dependent enzymes. nih.gov

In a detailed study, several ketoreductases were screened for the reduction of methyl 3-oxohex-5-enoate. nih.gov The enzymes Kred-A1C, A1D, B1F, 101, and 119 all demonstrated excellent conversion rates (>99%). nih.gov Notably, Kreds A1C, A1D, and 119 also provided outstanding enantioselectivity, yielding (S)-Methyl 3-hydroxyhex-5-enoate with an enantiomeric excess (ee) of over 99%. nih.gov The reaction catalyzed by Kred-119, for instance, was completed in 3 hours, resulting in a 79% isolated yield of the desired (S)-alcohol. nih.gov

Conversely, the use of baker's yeast (Saccharomyces cerevisiae) for the reduction of the same keto-ester, methyl 3-oxohex-5-enoate, preferentially yields the opposite enantiomer, methyl (3R)-3-hydroxyhex-5-enoate, with a 78% enantiomeric enrichment. researchgate.netscispace.com This highlights the versatility of biocatalysis in providing access to different stereoisomers by selecting the appropriate biocatalyst.

| Enzyme | Conversion (%) | Enantiomeric Excess (ee, %) | Configuration |

|---|---|---|---|

| Kred-A1C | >99 | >99 | S |

| Kred-A1D | >99 | >99 | S |

| Kred-119 | >99 | >99 | S |

| Kred-B1F | >99 | 94 | S |

| Kred-101 | >99 | 89 | S |

Lipase-Catalyzed Kinetic Resolution Techniques

Kinetic resolution is a widely used technique to separate a racemic mixture of chiral molecules. Lipases, a class of hydrolase enzymes, are particularly effective for this purpose due to their broad substrate specificity and high enantioselectivity. almacgroup.com The technique relies on the enzyme selectively catalyzing a reaction (such as hydrolysis or acylation) on one enantiomer of the racemate at a much faster rate than the other, allowing for the separation of the unreacted, enantiopure starting material from the newly formed, enantiopure product. almacgroup.comnih.gov

A pertinent example is the kinetic resolution of a racemic amino alcohol closely related to the target structure, methyl (2E,4R,5S)-4-(N-benzyl-N-methyl)amino-5-hydroxyhex-2-enoate. researchgate.net Using Candida antarctica lipase (B570770) B (CAL-B) with vinyl hexanoate (B1226103) as an acyl donor, the lipase selectively acylated the (4S,5R)-enantiomer. researchgate.net This enzymatic resolution was highly efficient, with an E-value (enantiomeric ratio) estimated to be over 1000. researchgate.net The process yielded the (4S,5R)-acylated product with 99.2% ee and the unreacted (4R,5S)-alcohol with 98.2% ee, both in good yields (44% and 46%, respectively). researchgate.net This demonstrates the power of lipase-catalyzed kinetic resolution to produce two different, highly enantioenriched stereoisomers from a single racemic substrate.

| Compound | Configuration | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|

| Acylated Product | (4S,5R) | 44 | 99.2 |

| Unreacted Alcohol | (4R,5S) | 46 | 98.2 |

Biocatalytic Pathways for Hydroxyalkenoate Formation

Beyond single enzymatic steps, entire biocatalytic pathways are being designed for the synthesis of complex molecules. researchgate.net These pathways can involve multiple enzymatic reactions performed sequentially, sometimes in a single pot, to build up molecular complexity. nih.gov The formation of hydroxyalkenoates can be part of such a cascade. For instance, biocatalytic retrosynthesis allows for the design of novel synthetic routes by identifying enzymes that can catalyze key bond-forming or functional group-interconversion steps. researchgate.net

The synthesis of hydroxyalkenoates can be approached using various enzyme classes:

Redox Enzymes : As detailed above, ketoreductases and alcohol dehydrogenases are pivotal for creating chiral hydroxyl groups from ketones or for the selective oxidation of diols. nih.govnih.gov

Hydrolases : Lipases and esterases are primarily used for the resolution of racemic hydroxyalkenoates or their precursors. almacgroup.comnih.gov

Lyases : Thiamine diphosphate-dependent lyases can catalyze the carboligation of aldehydes, an umpolung strategy, to form α-hydroxy ketones, which can be precursors to other hydroxy-containing structures. nih.gov

Dehydratases : Specific pathways in microorganisms involve dehydratases, such as trans-3-hydroxy-4-hexendioate dehydratase, which act on hydroxyalkenoate-like substrates to form double bonds. google.com

These biocatalytic tools provide a sustainable and highly selective means of producing valuable chiral intermediates like hydroxyalkenoates for the pharmaceutical and fine chemical industries. uni-hannover.de

Asymmetric Synthesis Strategies

Asymmetric synthesis involves the use of chiral catalysts or auxiliaries to convert a prochiral substrate into a chiral product with a preference for one enantiomer or diastereomer. These methods are fundamental to modern organic chemistry for creating stereochemically defined molecules.

Sharpless Asymmetric Dihydroxylation and Epoxidation Applications for Chiral Hydroxy-Enones/Esters

The Sharpless reactions are cornerstone achievements in asymmetric synthesis, providing reliable access to chiral diols and epoxy alcohols.

Sharpless Asymmetric Dihydroxylation (SAD) converts an alkene into a vicinal diol using a catalytic amount of osmium tetroxide (OsO₄) in the presence of a chiral quinine (B1679958) ligand. wikipedia.orgmdpi.comnih.gov The choice of ligand, typically (DHQ)₂-PHAL (in AD-mix-α) or (DHQD)₂-PHAL (in AD-mix-β), dictates which face of the alkene is hydroxylated, allowing for predictable control over the product's absolute stereochemistry. organic-chemistry.org This reaction is highly site-selective, generally oxidizing the most electron-rich double bond. wikipedia.org For a substrate like methyl (E)-hexa-2,4-dienoate, SAD could potentially be used to selectively dihydroxylate one of the double bonds, leading to a dihydroxy-enoate, a close relative of the target structure. The reaction on enol ethers to produce α-hydroxy ketones is also a well-established application. acs.org

Sharpless Asymmetric Epoxidation (SAE) transforms an allylic alcohol into a chiral epoxy alcohol with very high enantioselectivity. mdpi.comwayne.edu The reaction employs a catalyst formed from titanium tetraisopropoxide [Ti(O-i-Pr)₄] and a chiral dialkyl tartrate, such as diethyl tartrate (DET), with tert-butyl hydroperoxide (TBHP) as the oxidant. jove.comresearchgate.net The stereoisomer of the tartrate used, either L-(+)-DET or D-(−)-DET, determines the stereochemistry of the resulting epoxide. jove.com These chiral epoxy alcohols are versatile intermediates that can undergo regioselective ring-opening with various nucleophiles to yield a range of highly functionalized products, including diols and hydroxy-esters. mdpi.com

| Reaction | Key Reagents | Typical Substrate | Product | Stereochemical Control |

|---|---|---|---|---|

| Asymmetric Dihydroxylation (SAD) | OsO₄ (cat.), Chiral Ligand (DHQ/DHQD), Stoichiometric Oxidant (e.g., K₃Fe(CN)₆) | Alkene | Vicinal Diol | Chiral Quinine Ligand (AD-mix-α vs. AD-mix-β) organic-chemistry.org |

| Asymmetric Epoxidation (SAE) | Ti(O-i-Pr)₄, Chiral Tartrate (DET), TBHP | Allylic Alcohol | Epoxy Alcohol | Chiral Tartrate Enantiomer (L-(+)-DET vs. D-(−)-DET) jove.com |

Stereoselective Conjugate Additions (e.g., Lithium Amide to Unsaturated Esters)

The stereoselective conjugate addition (or Michael addition) of nucleophiles to α,β-unsaturated esters is a powerful method for creating new stereocenters at the β-position. The use of chiral lithium amides as nucleophiles has proven to be a highly efficient strategy for the asymmetric synthesis of β-amino esters, which are structural analogues of the target β-hydroxy esters. beilstein-journals.org

This method involves the addition of a homochiral lithium amide, such as lithium N-benzyl-N-(α-methylbenzyl)amide, to an α,β-unsaturated ester. st-andrews.ac.ukox.ac.uk The inherent chirality of the amide directs the approach of the nucleophile to one face of the double bond, resulting in high levels of stereocontrol. st-andrews.ac.uk These reactions can produce products with multiple contiguous stereocenters with excellent diastereoselectivity. st-andrews.ac.uknih.gov In some cases, a single diastereoisomer of the corresponding β-amino ester is produced. st-andrews.ac.uk The stereochemical outcome can be influenced by both the chirality of the nucleophile and any existing chirality in the ester substrate, leading to "matching" and "mismatching" effects. st-andrews.ac.uk By analogy, a related chiral oxygen-based nucleophile could be employed to access β-hydroxy esters with high enantiopurity.

Asymmetric Alkynylation and Hydroxylation Reactions

Asymmetric alkynylation and hydroxylation reactions represent a powerful approach to introduce chirality and functionality in the synthesis of complex molecules like Methyl (E)-2-hydroxyhex-3-enoate. While specific literature detailing the direct application of this combined sequence for this exact compound is not prevalent, the principles of these reactions are well-established in organic synthesis.

Asymmetric alkynylation involves the addition of an alkyne nucleophile to a prochiral carbonyl compound, often an aldehyde, in the presence of a chiral catalyst or auxiliary. This step establishes a key stereocenter. nih.gov Following the alkynylation, asymmetric hydroxylation can be employed to introduce a hydroxyl group at a specific position with controlled stereochemistry. A common method for this transformation is the Sharpless asymmetric dihydroxylation, which utilizes osmium tetroxide in the presence of a chiral ligand to convert an alkene into a diol with high enantioselectivity. thieme-connect.deresearchgate.net

In a hypothetical synthetic route towards a stereoisomer of Methyl (E)-2-hydroxyhex-3-enoate, one could envision the asymmetric alkynylation of an appropriate aldehyde with a protected propargyl alcohol derivative. The resulting chiral alcohol could then be further elaborated. Alternatively, an enolate can be alkynylated to introduce the alkyne moiety. nih.gov Subsequent stereoselective reduction of the alkyne to a trans-alkene and asymmetric hydroxylation of the double bond would be required to construct the core structure of the target molecule. researchgate.net The stereochemical outcome of both the alkynylation and hydroxylation steps would be crucial in determining the final stereoisomer obtained.

Diastereoselective Reduction Methodologies

Diastereoselective reduction is a critical strategy for controlling the stereochemistry of molecules with pre-existing chiral centers. In the context of synthesizing Methyl (E)-2-hydroxyhex-3-enoate, this often involves the reduction of a ketone or another functional group in a precursor molecule that already contains one or more stereocenters. The goal is to selectively form one diastereomer over others.

For instance, the reduction of a β-ketoester is a common transformation where diastereoselectivity is important. The stereochemical outcome of such a reduction can be influenced by the choice of reducing agent and the reaction conditions. Chelation-controlled reductions, for example, can provide high diastereoselectivity by forming a rigid cyclic intermediate that directs the hydride attack from a specific face.

Enzymatic reductions are also a powerful tool for achieving high diastereoselectivity. nih.gov Ketoreductases (KREDs), for example, can reduce ketones to alcohols with excellent stereocontrol, often outperforming traditional chemical methods. nih.gov In a potential synthesis of a specific stereoisomer of Methyl (E)-2-hydroxyhex-3-enoate, a precursor containing a ketone at the C2 position could be subjected to a diastereoselective reduction to install the hydroxyl group with the desired relative stereochemistry to other stereocenters in the molecule.

Organocatalytic and Metal-Catalyzed Enantioselective Routes

The development of organocatalytic and metal-catalyzed enantioselective methods has revolutionized asymmetric synthesis, providing efficient access to chiral molecules. d-nb.infothieme-connect.de These approaches are highly relevant to the synthesis of specific enantiomers of Methyl (E)-2-hydroxyhex-3-enoate.

Organocatalysis: Organocatalysis uses small organic molecules to catalyze chemical reactions enantioselectively. d-nb.infonih.gov For instance, proline and its derivatives are effective catalysts for a variety of transformations, including aldol (B89426) and Michael reactions. researchgate.net In a potential route to Methyl (E)-2-hydroxyhex-3-enoate, an organocatalytic asymmetric aldol reaction between an appropriate aldehyde and a ketone could be employed to construct the carbon backbone and set the stereochemistry of the hydroxyl group at C2. Subsequent functional group manipulations would then lead to the target molecule.

Metal Catalysis: Transition metal catalysis offers a broad spectrum of enantioselective transformations. sioc-journal.cn For the synthesis of chiral alcohols, asymmetric hydrogenation or transfer hydrogenation of ketones, catalyzed by chiral ruthenium or rhodium complexes, are highly effective methods. Furthermore, metal-catalyzed allylic alkylation and cross-coupling reactions can be used to construct the carbon skeleton with high enantioselectivity. For example, a palladium-catalyzed asymmetric allylic alkylation could be used to introduce the side chain at the C4 position with controlled stereochemistry.

A notable example of a combined metal-organocatalytic approach is the use of a copper catalyst in conjunction with an organocatalyst to achieve a cascade reaction, affording highly substituted chiral cyclohexanes. thieme-connect.de While not directly applied to Methyl (E)-2-hydroxyhex-3-enoate, this demonstrates the power of combining different catalytic systems to achieve complex molecular architectures with high stereocontrol.

Conventional Organic Synthesis Approaches

Alongside modern asymmetric methods, conventional organic synthesis techniques remain fundamental for constructing the carbon framework and installing the desired functional groups of Methyl (E)-2-hydroxyhex-3-enoate.

Wittig and Horner-Wadsworth-Emmons Olefination Strategies for (E)-Selectivity

The Wittig reaction and its variant, the Horner-Wadsworth-Emmons (HWE) reaction, are cornerstone methods for the synthesis of alkenes. harvard.eduyoutube.com These reactions are particularly valuable for establishing the (E)-configuration of the double bond in Methyl (E)-2-hydroxyhex-3-enoate.

The Wittig reaction involves the reaction of a phosphonium (B103445) ylide with an aldehyde or ketone to form an alkene. harvard.edu While the stereoselectivity of the Wittig reaction can be influenced by the nature of the ylide and the reaction conditions, unstabilized ylides generally favor the formation of (Z)-alkenes. However, stabilized ylides or modifications like the Schlosser modification can enhance (E)-selectivity. harvard.edu

The Horner-Wadsworth-Emmons (HWE) reaction is often preferred for the synthesis of (E)-alkenes due to its generally high stereoselectivity and the water-soluble nature of the phosphate (B84403) byproduct, which simplifies purification. nih.govnih.gov This reaction utilizes a phosphonate (B1237965) carbanion, which reacts with an aldehyde or ketone to give an alkene. The HWE reaction typically provides excellent (E)-selectivity, especially with aldehydes. nih.govnih.gov For the synthesis of Methyl (E)-2-hydroxyhex-3-enoate, an HWE reaction between a protected 2-hydroxy-3-oxobutanoate derivative and an appropriate phosphonate ylide would be a highly effective strategy to install the (E)-configured double bond.

| Reaction | Reagents | Selectivity |

| Wittig Reaction | Phosphonium ylide, Aldehyde/Ketone | (Z)-selectivity with unstabilized ylides |

| Horner-Wadsworth-Emmons | Phosphonate carbanion, Aldehyde/Ketone | High (E)-selectivity |

Metathesis Reactions in Carbon Skeleton Construction

Olefin metathesis has emerged as a powerful and versatile tool for the formation of carbon-carbon double bonds. tesisenred.net This reaction, catalyzed by transition metal complexes, most notably those based on ruthenium (e.g., Grubbs' catalysts), involves the scrambling of alkene fragments. rsc.orgsemanticscholar.org

For the synthesis of Methyl (E)-2-hydroxyhex-3-enoate, a cross-metathesis reaction could be envisioned between two smaller alkene fragments. For instance, the reaction of methyl 2-hydroxybut-3-enoate (methyl vinyl glycolate) with a suitable terminal alkene in the presence of a Grubbs-type catalyst could potentially form the desired carbon skeleton. rsc.orgrsc.orgresearchgate.net The efficiency and stereoselectivity of the metathesis reaction would depend on the specific catalyst and reaction conditions employed. Relay cross metathesis is a variation that can improve reactivity for certain substrates. beilstein-journals.org

Formation from Renewable Feedstocks (e.g., Sugars via Methyl Vinyl Glycolate (B3277807) Pathway)

The synthesis of chemicals from renewable resources is a key goal of green chemistry. Methyl (E)-2-hydroxyhex-3-enoate can potentially be derived from biomass-derived platform molecules. A significant pathway involves methyl vinyl glycolate (MVG), which can be produced from the catalytic degradation of mono- and disaccharides. rsc.orgrsc.orggoogle.com

MVG (methyl 2-hydroxybut-3-enoate) serves as a versatile C4 building block. rsc.orgrsc.org Through a self-metathesis reaction catalyzed by a Grubbs-type catalyst, MVG can be dimerized to form dimethyl (E)-2,5-dihydroxyhex-3-enedioate. rsc.orgresearchgate.netgoogle.com While this dimer is not the target molecule, this reaction demonstrates the principle of using MVG as a precursor. A cross-metathesis reaction between MVG and another alkene could theoretically lead to the carbon skeleton of Methyl (E)-2-hydroxyhex-3-enoate. Further research is needed to develop a direct and efficient pathway from renewable feedstocks to this specific compound. dtu.dk

Reactions and Transformations of Methyl E 2 Hydroxyhex 3 Enoate

Functional Group Interconversions and Derivatization

The distinct functional groups of methyl (E)-2-hydroxyhex-3-enoate—hydroxyl, olefin, and ester—can undergo a variety of interconversions and derivatizations, offering pathways to a wide range of molecular structures.

Hydroxyl Group Manipulations (e.g., Protection, Oxidation)

The secondary hydroxyl group is a key site for synthetic modification. Its reactivity can be temporarily masked using protecting groups or it can be oxidized to a ketone.

Protection of the Hydroxyl Group:

To prevent unwanted side reactions during transformations at other parts of the molecule, the hydroxyl group can be protected. A common method for protecting hydroxyl groups is the formation of silyl (B83357) ethers, such as a tert-butyldimethylsilyl (TBDMS) ether. acs.org This is typically achieved by reacting the alcohol with a silyl halide (e.g., TBDMS-Cl) in the presence of a base like imidazole. acs.org Another approach involves the use of acetal-type protecting groups, which can be introduced under mild, weakly acidic conditions. google.com The choice of protecting group is crucial and is often determined by the stability of the compound to the reaction conditions required for subsequent steps.

Oxidation of the Hydroxyl Group:

The secondary alcohol can be oxidized to the corresponding α-keto ester, a valuable synthon in its own right. Several methods are available for this transformation. The Dess-Martin periodinane is an effective reagent for the oxidation of peptide α-hydroxy esters to α-oxo esters. thieme-connect.de Another approach utilizes a vanadium-catalyzed aerobic oxidation, which offers an efficient and stereoselective method using molecular oxygen as the oxidant. acs.orgpnas.org This method is compatible with various functional groups, including olefins and alkynes. acs.org A catalytic system comprising zinc nitrate (B79036) and vanadyl oxalate (B1200264) has also been reported for the selective oxidation of α-hydroxy esters to α-keto esters with molecular oxygen under mild conditions. mdpi.com Furthermore, catalyst- and additive-free, visible-light-induced O-H insertion reactions of diazo compounds can produce α-hydroxy and α-alkoxy esters in good yields. organic-chemistry.org

Table 1: Selected Methods for the Oxidation of α-Hydroxy Esters

| Catalyst/Reagent | Oxidant | Substrate Scope | Key Features | Citations |

|---|---|---|---|---|

| Dess-Martin Periodinane | N/A | Peptide α-hydroxy esters | Mild conditions | thieme-connect.de |

| Vanadium(V)/Chiral Ligand | Molecular Oxygen | Aromatic and aliphatic α-hydroxy esters | High enantioselectivity, chemoselective | acs.orgpnas.org |

| Zn(NO₃)₂/VOC₂O₄ | Molecular Oxygen | Methyl DL-mandelate, methyl lactate (B86563) | Mild conditions, high conversion | mdpi.com |

| MTO/Urea-Hydrogen Peroxide | Urea-Hydrogen Peroxide | Methyl trimethylsilyl (B98337) ketene (B1206846) acetals | High yields of α-hydroxy esters | organic-chemistry.org |

Olefinic Bond Reactivity (e.g., Hydrogenation, Halogenation, Epoxidation)

The (E)-configured double bond in the β,γ-position relative to the ester is susceptible to a range of addition reactions.

Hydrogenation:

The carbon-carbon double bond can be selectively reduced to the corresponding saturated α-hydroxy ester. Asymmetric hydrogenation of unsaturated β-ketoesters using chiral iridium catalysts has been shown to produce chiral allylic alcohols with high enantioselectivity. nih.govrsc.org For β,γ-unsaturated α-ketoesters, selective reduction of the carbonyl group can be achieved via transfer hydrogenation with a Ru-TsDPEN catalyst, leaving the double bond intact. thieme-connect.comresearchgate.net Conversely, under neutral conditions, Ru/diphosphine catalytic systems can selectively hydrogenate the β-carbonyl group of γ-halo-γ,δ-unsaturated β-keto esters, preserving the double bond and halogen. thieme-connect.com Copper-catalyzed enantioselective conjugate reduction of α,β-unsaturated esters using chiral phenol-carbene ligands has also been demonstrated. beilstein-journals.org

Halogenation:

The addition of halogens (e.g., bromine, chlorine) across the double bond would lead to the formation of a dihalogenated derivative. While specific examples for methyl (E)-2-hydroxyhex-3-enoate are not detailed, this is a standard transformation for alkenes.

Epoxidation:

The double bond can be converted to an epoxide, a versatile intermediate for further functionalization. The diastereoselectivity of the nucleophilic epoxidation of γ-hydroxy-α,β-unsaturated esters is influenced by the presence and position of substituents. For α-methyl-substituted γ-hydroxy-α,β-unsaturated esters, epoxidation is highly stereoselective, favoring the syn isomer. acs.org The free hydroxyl group can direct the stereochemical outcome of the epoxidation. acs.orgresearchgate.net Intramolecular nucleophilic epoxidation of γ-amino-α,β-unsaturated esters has also been studied, showing high anti-selectivity. thieme-connect.comelsevierpure.com Palladium-catalyzed epoxide-opening reactions of γ,δ-epoxy-α,β-unsaturated esters with boric acid can yield γ,δ-diol derivatives. oup.com

Ester Group Transformations (e.g., Hydrolysis, Transesterification)

The methyl ester group can be readily transformed into other functional groups, such as carboxylic acids or different esters.

Hydrolysis:

Hydrolysis of the ester to the corresponding carboxylic acid can be achieved under either acidic or basic conditions. Enzymatic hydrolysis offers a milder and potentially enantioselective alternative. For instance, proteases from Aspergillus oryzae have been used for the enantioselective hydrolysis of α-hydroxy acid esters. tandfonline.com Similarly, Candida rugosa lipase (B570770) has been employed for the productive and enantioselective hydrolysis of racemic lactate esters. researchgate.net The spontaneous hydrolysis of α-hydroxy esters can also occur in aqueous solutions. nih.gov

Transesterification:

The methyl group of the ester can be exchanged for other alkyl groups through transesterification. This can be catalyzed by acids or bases. A mild protocol for the transesterification of esters uses t-BuNH₂/ROH with or without LiBr. researchgate.net Solid catalysts containing titanium or zirconium on a SiO₂ support have been developed for the gas-phase transesterification of α-hydroxy esters to form cyclic esters. wipo.int Additionally, processes for preparing alpha-hydroxy esters from the corresponding alpha-hydroxy acids by transesterification have been disclosed. wipo.intgoogle.com

Cascade Reactions and Annulations Involving the Hydroxy-Enoyl Moiety

The conjugated system of methyl (E)-2-hydroxyhex-3-enoate can participate in cascade and annulation reactions to construct complex cyclic structures. Copper-catalyzed cascade reactions of α,β-unsaturated esters with keto esters can lead to the formation of γ- and δ-lactones. beilstein-journals.orgnih.gov Furthermore, β,γ-unsaturated α-ketoesters are versatile synthons in various catalytic asymmetric annulation reactions, including [2+3] and [2+4] cycloadditions, to produce highly functionalized chiral cyclic compounds. nih.gov N-heterocyclic carbene (NHC)-catalyzed annulation reactions of α,β-unsaturated aldehydes, which share structural similarities, are well-established for the synthesis of diverse cyclic products. pnas.orgnih.govacs.org These reactions often proceed through the formation of a Breslow intermediate. nih.govacs.org Palladium-catalyzed annulation of α,β-unsaturated esters with internal alkynes has also been reported. researchgate.net

Insertion Reactions and Carbene Chemistry

The olefinic bond of methyl (E)-2-hydroxyhex-3-enoate is a potential substrate for insertion and carbene-mediated reactions, leading to the formation of cyclopropane (B1198618) derivatives or C-H insertion products. The reaction of iron carbenes with α,β-unsaturated esters can yield formal C-H insertion products through a cyclopropanation/ring-opening sequence. nih.gov N-heterocyclic carbene (NHC) catalysis can be used to generate ester enolate equivalents from α,β-unsaturated aldehydes for use in reactions like the Diels-Alder reaction. pnas.org Carbene-catalyzed activation of α,β-unsaturated esters can also initiate cascade reactions to form complex multicyclic molecules. rsc.org Additionally, stereoselective synthesis of (E)-α,β-unsaturated esters can be achieved via carbene-catalyzed redox esterification of alkynyl aldehydes. acs.org

Synthesis and Characterization of Methyl E 2 Hydroxyhex 3 Enoate Derivatives and Analogues

Structural Modifications and Homologation Studies

The fundamental structure of methyl (E)-2-hydroxyhex-3-enoate has been subjected to various modifications to explore the chemical space around this core. These studies include the introduction of substituents at the alpha and beta positions and the use of ring-closing metathesis to create cyclic structures.

Alpha-Substituted and Beta-Substituted Hydroxyhexenoates

Modifications at the α- and β-positions of the hydroxyhexenoate backbone are crucial for developing analogues with tailored properties. Synthetic strategies have been developed to introduce diverse functional groups at these sites with high stereoselectivity.

One notable approach involves the conjugate addition of a chiral lithium amide to an α,β-unsaturated ester, followed by an electrophilic hydroxylation, to yield products like methyl (2S,3S)-3-(N-tert-butoxycarbonyl)-amino-2-hydroxyhex-4-enoate. researchgate.net This method establishes both an α-hydroxy group and a β-amino substituent with high stereocontrol. Another strategy focuses on the diastereoselective conjugate addition of arylcuprates to γ-alkoxy-α,β-enoates, which is followed by a syn-selective azidation at the α-position of the resulting ester enolates. nih.gov This sequence allows for the introduction of an aryl group at the β-position and an azide (B81097) group at the α-position, serving as a precursor for an amino group.

Furthermore, asymmetric synthesis has been employed to create α-amino-γ,δ-unsaturated acids, which are structurally related to substituted hydroxyhexenoates. For instance, the reaction of glycine-derived Schiff bases with various aldehydes can produce analogues with substituents at positions corresponding to the β-carbon of the hexenoate chain, such as (S, Z)-2-Amino-5-(4-fluorophenyl)-6-hydroxyhex-4-enoic acid. rsc.org

| Precursor/Starting Material | Reaction Type | Modification Site | Resulting Product/Intermediate | Citation |

| (E,E)-tert-butyl hex-2,4-dienoate | Conjugate addition-hydroxylation | α-hydroxy, β-amino | Methyl (2S,3S)-3-(N-tert-butoxycarbonyl)-amino-2-hydroxyhex-4-enoate | researchgate.net |

| γ-Alkoxy-α,β-enoates | Arylcuprate conjugate addition, α-azidation | α-azido, β-aryl | α-Azido, β-aryl ester | nih.gov |

| Glycine Schiff base, Aldehydes | Asymmetric addition | β-aryl, β-alkyl | (S, Z)-2-Amino-5-aryl/alkyl-6-hydroxyhex-4-enoic acid derivatives | rsc.org |

Ring-Closing Metathesis for Cyclic Derivatives

Ring-closing metathesis (RCM) is a powerful reaction that forms cyclic alkenes from acyclic diene precursors and has been instrumental in synthesizing cyclic derivatives from hydroxyhexenoate-like structures. wikipedia.orgorganic-chemistry.org This strategy typically involves preparing a diene by introducing an additional alkenyl group onto the hydroxyhexenoate scaffold.

For example, a synthetic route to the piperidine (B6355638) alkaloid (S)-coniine involves the conjugate addition of lithium (S)-N-allyl-N-α-methylbenzylamide to an α,β-unsaturated Weinreb amide. The resulting product, containing both the original alkene from the hexenoate precursor and the newly introduced allyl group, is then subjected to RCM. This key step forges the piperidine ring, which is a core structure in many natural products. researchgate.net Similarly, RCM has been used to construct the indolizidine core of swainsonine (B1682842) from a functionalized trans-piperidine diene. ntu.edu.sg While direct RCM on some complex substrates can be challenging, the method remains a go-to strategy for accessing cyclic analogues. mdpi.com The efficiency of RCM can sometimes be influenced by steric factors near the reacting olefins. researchgate.net

| Precursor Type | RCM Catalyst | Cyclic Product | Application/Significance | Citation |

| Diene from conjugate addition | Ruthenium-based catalyst | (S)-Homopipecolic acid, (S)-coniine | Synthesis of cyclic β-amino acids and alkaloids | researchgate.net |

| Functionalized piperidine diene | Not specified | Indolizidine core | Formal synthesis of (-)-swainsonine | ntu.edu.sg |

| Di-olefinic peptide precursors | Grubbs or Hoveyda-Grubbs catalysts | Cyclic peptides | Constraining peptide conformations | nih.gov |

Analogues with Extended Conjugation and Aryl Substituents

Introducing aryl groups and extending the conjugated π-system of methyl (E)-2-hydroxyhex-3-enoate leads to analogues with significantly different electronic and structural properties. These modifications are often pursued to mimic or enhance the biological activity of natural products.

One synthetic approach involves the elaboration of the side chain before a cyclization step. For instance, mevinic acid analogues featuring a 6-arylvinyl substituent have been prepared from methyl (3R)-( -)-3-hydroxyhex-5-enoate. psu.edu This process involves ozonolysis of the terminal double bond, followed by a Wittig reaction to introduce the arylvinyl moiety, thereby extending the conjugation.

More complex heterocyclic systems with aryl substituents have also been synthesized. An operationally simple method involves the piperidine-catalyzed aldol (B89426) reaction between N-alkylisatins and aryl methyl ketones to produce 3-(2-aryl-2-oxoethyl)-3-hydroxyindolin-2-ones. nih.govnih.gov Subsequent dehydration yields (E)-3-(2-aryl-2-oxoethylidene)indolin-2-ones, which feature an extended conjugated system incorporating the aryl group. nih.govnih.gov Additionally, asymmetric synthesis has yielded a variety of α-amino acid analogues with aryl groups at the δ-position (corresponding to the β-position of the double bond), such as (S, Z)-5-([1,1'-biphenyl]-4-yl)-2-amino-6-hydroxyhex-4-enoic acid, complexed with a chiral nickel catalyst. rsc.org

| Analogue Class | Synthetic Strategy | Key Precursors | Example Product | Citation |

| Mevinic acid analogues | Ozonolysis, Wittig reaction | Methyl (3R)-( -)-3-hydroxyhex-5-enoate | 6-Arylvinyl-lactones | psu.edu |

| Indolinone derivatives | Aldol reaction, Dehydration | N-alkylisatins, Aryl methyl ketones | (E)-3-(2-Aryl-2-oxoethylidene)indolin-2-ones | nih.govnih.gov |

| Aryl-substituted amino acids | Asymmetric synthesis | Glycine Schiff base, Aryl aldehydes | (S, Z)-5-([1,1'-Biphenyl]-4-yl)-2-amino-6-hydroxyhex-4-enoic acid-Ni-(S)-BPB | rsc.org |

Natural Product Analogues Derived from Hydroxyhexenoate Precursors

Methyl hydroxyhexenoate and its close chemical relatives are valuable chiral building blocks for the total synthesis of various natural products and their analogues. Their inherent functionality and stereochemistry provide a strategic starting point for constructing complex molecular architectures.

A prominent example is the synthesis of the natural product rugulactone. A chemoenzymatic approach utilizes the stereoselective enzymatic reduction of methyl 3-oxohex-5-enoate to afford (S)-methyl 3-hydroxyhex-5-enoate with excellent enantiomeric excess (>99% ee) and a 79% yield. mdpi.com This chiral hydroxy ester serves as a key intermediate that is further elaborated to construct the target lactone. mdpi.com

Similarly, methyl (3R)-( -)-3-hydroxyhex-5-enoate, obtained from the yeast reduction of the corresponding keto ester, is a precursor to mevinic acid analogues and the natural product goniothalamin (B1671989). psu.edu The synthesis involves protecting the hydroxyl group, modifying the terminal alkene via ozonolysis and a Wittig reaction, and subsequent cyclization. psu.edu The hydroxyhexenoate framework has also been employed in the synthesis of analogues of pancratistatin, a potent antiproliferative compound. nih.gov These synthetic efforts often rely on the stereocontrolled introduction of functionalities onto the hexenoate backbone. Furthermore, styryllactones such as (+)-goniofufurone and (+)-altholactone have been synthesized using strategies that may involve intermediates structurally similar to hydroxyhexenoates. researchgate.net

| Target Natural Product | Hydroxyhexenoate Precursor | Key Synthetic Transformation | Citation |

| Rugulactone | Methyl 3-hydroxyhex-5-enoate | Stereoselective enzymatic reduction | mdpi.com |

| Goniothalamin | Methyl (3R)-( -)-3-hydroxyhex-5-enoate | Ozonolysis, Wittig reaction, Dehydration | psu.edu |

| Pancratistatin Analogues | γ-Alkoxy-α,β-enoates | Arylcuprate addition, α-azidation | nih.gov |

| Mevinic Acid Analogues | Methyl (3R)-( -)-3-hydroxyhex-5-enoate | Side-chain elaboration before cyclization | psu.edu |

Biochemical Pathways and Biological Relevance of Methyl E 2 Hydroxyhex 3 Enoate

Role as an Enzyme Substrate and Metabolite

The structure of Methyl (E)-2-hydroxyhex-3-enoate, featuring a hydroxyl group and an ester, makes it a likely substrate for various enzymes, particularly hydrolases like lipases and esterases. These enzymes could catalyze the hydrolysis of the methyl ester group to yield (E)-2-hydroxyhex-3-enoic acid and methanol. This conversion is a common metabolic fate for esterified compounds in biological systems, facilitating their further metabolism or excretion.

Research on structurally similar compounds supports this hypothesis. For instance, lipases have been shown to catalyze the enantioselective acetylation of racemic methyl (4S,5S)-4-aryl-5-hydroxyhex-2(E)-enoates, indicating that the ester and hydroxyl groups of such molecules are accessible to enzymatic modification. researchgate.net Similarly, the enzymatic resolution of methyl (2E, 4R,5S)-4-(N-benzyl-N-methyl)amino-5-hydroxyhex-2-enoate is achieved through lipase-assisted acylation, further demonstrating that enzymes can act on unsaturated hexenoate structures. researchgate.net

Ketoreductases are another class of enzymes that could potentially interact with derivatives of this compound. In the chemoenzymatic synthesis of the natural product rugulactone, a key step involves the stereoselective enzymatic reduction of methyl 3-oxohex-5-enoate, a keto ester, to the corresponding hydroxy ester. nih.gov This suggests that the hydroxyl group of Methyl (E)-2-hydroxyhex-3-enoate could be a product of a ketoreductase-mediated reaction on a corresponding keto precursor.

Once hydrolyzed to its free acid form, (E)-2-hydroxyhex-3-enoic acid would likely enter fatty acid metabolic pathways.

Influence on Metabolic Pathways (e.g., Ketogenesis, Fatty Acid Metabolism)

The potential influence of Methyl (E)-2-hydroxyhex-3-enoate on major metabolic pathways like ketogenesis and fatty acid metabolism is largely speculative but can be inferred from the metabolism of other unsaturated fatty acids.

Fatty Acid Metabolism: Unsaturated fatty acids are known to be metabolized through β-oxidation to produce acetyl-CoA, which can then enter the citric acid cycle for energy production. researchgate.net The metabolism of unsaturated fatty acids requires additional enzymes to handle the double bonds. Given its structure, (E)-2-hydroxyhex-3-enoic acid, the hydrolyzed form of Methyl (E)-2-hydroxyhex-3-enoate, would likely be a substrate for enzymes of the fatty acid oxidation pathway. The presence of the hydroxyl group at the C2 position is characteristic of intermediates in the α-oxidation pathway of fatty acids, a process that shortens fatty acids by one carbon at a time. acs.org

Ketogenesis: Ketogenesis is the process of producing ketone bodies from the breakdown of fatty acids, primarily occurring in the liver. researchgate.net This pathway is activated during periods of low carbohydrate availability. Since fatty acids are the precursors for ketone body synthesis, any compound that can be metabolized to acetyl-CoA can potentially influence ketogenesis. If (E)-2-hydroxyhex-3-enoic acid is metabolized via β-oxidation to acetyl-CoA, it could serve as a substrate for ketogenesis. However, the direct impact of this specific compound on the regulation of ketogenesis has not been studied. The regulation of this pathway is complex, primarily controlled by hormones like insulin (B600854) and glucagon. researchgate.net

Interactions with Biological Systems at a Molecular Level

The specific molecular interactions of Methyl (E)-2-hydroxyhex-3-enoate with biological targets have not been extensively investigated. However, based on its chemical structure, some potential interactions can be proposed.

The presence of a hydroxyl group and an α,β-unsaturated ester moiety suggests that this molecule could participate in various non-covalent and covalent interactions. The hydroxyl group can act as a hydrogen bond donor and acceptor, potentially interacting with the active sites of enzymes or receptors. vedantu.com

In silico molecular docking studies on other structurally related molecules have shown that they can bind to the active sites of enzymes. For example, various methyl-5-(hydroxyimino)-3-(aryl-substituted)hexanoate derivatives have been evaluated for their interaction with DNA gyrase B. eurjchem.com While not directly analogous, this highlights the potential for hexanoate (B1226103) derivatives to fit within protein binding pockets.

Furthermore, computational studies have been used to screen libraries of natural compounds, including those with unsaturated fatty acid-like structures, for their potential to inhibit enzymes like the SARS-CoV-2 main protease. nih.gov Such studies demonstrate the utility of in silico methods to predict potential biological targets for novel compounds. Without specific experimental data, the molecular targets of Methyl (E)-2-hydroxyhex-3-enoate remain a subject for future research.

Biosynthetic Pathways of Related Hydroxyacyl Compounds

The biosynthesis of hydroxy fatty acids is a well-established process in many organisms, involving several enzymatic pathways. While the specific biosynthetic route to Methyl (E)-2-hydroxyhex-3-enoate is not documented, it is likely to be produced through modifications of fatty acid biosynthesis or degradation pathways.

One potential route is through the action of fatty acid hydratases. These enzymes catalyze the addition of water to a double bond in an unsaturated fatty acid to form a hydroxy fatty acid. nih.gov For example, linoleic acid can be converted to 10-hydroxy-12(Z)-octadecenoic acid by a fatty acid hydratase. A similar enzymatic hydration of a C6 di-unsaturated fatty acid could potentially yield a precursor to (E)-2-hydroxyhex-3-enoic acid.

Another possibility is through the α-oxidation of a longer-chain fatty acid. This pathway involves the hydroxylation of the α-carbon, followed by decarboxylation. acs.org It is conceivable that a variant of this pathway could lead to the formation of a C6 α-hydroxy fatty acid.

Furthermore, polyketide synthases (PKSs) are large multifunctional enzymes that build complex natural products from simple acyl-CoA precursors. db-thueringen.de The biosynthesis of some polyketides involves the formation of hydroxylated and unsaturated acyl intermediates. It is plausible that a PKS or a related fatty acid synthase system could be involved in the production of (E)-2-hydroxyhex-3-enoic acid or its CoA-ester, which could then be methylated to form Methyl (E)-2-hydroxyhex-3-enoate.

Applications of Methyl E 2 Hydroxyhex 3 Enoate in Advanced Organic Synthesis

Chiral Building Block in Complex Molecule Synthesis (e.g., Pharmaceuticals, Agrochemicals)

The presence of a chiral center and multiple reactive sites makes Methyl (E)-2-hydroxyhex-3-enoate an attractive building block for the asymmetric synthesis of complex molecules, a critical process in the development of modern pharmaceuticals and agrochemicals. nih.gov The stereochemistry of a drug molecule is often crucial to its efficacy and safety; a single enantiomer can be responsible for the desired therapeutic effect, while the other may be inactive or even harmful. nih.gov Therefore, starting with a chiral molecule like Methyl (E)-2-hydroxyhex-3-enoate allows chemists to construct intricate molecular architectures with precise three-dimensional control. thieme-connect.comresearchgate.net

The utility of similar hydroxyalkenoate scaffolds is well-documented. For instance, the related compound methyl (3R)-3-hydroxyhex-5-enoate serves as a key precursor in the synthesis of mevinic acid analogues, which are known for their cholesterol-lowering properties. psu.eduresearchgate.net The synthesis leverages the compound's existing chirality and functional groups to build the target lactone structure. psu.edu The functional groups within Methyl (E)-2-hydroxyhex-3-enoate—the hydroxyl, alkene, and ester—offer distinct points for chemical modification, allowing it to be incorporated into larger, more complex structures. researchgate.net This versatility is essential in pharmaceutical synthesis, where researchers design molecules to interact specifically with biological targets like proteins or enzymes. evonik.com

The table below illustrates the potential synthetic transformations that can be performed on the functional groups of a hydroxyalkenoate scaffold, demonstrating its versatility as a building block.

| Functional Group | Potential Reaction Type | Resulting Structure / Application |

| Hydroxyl Group | Esterification, Etherification, Oxidation | Introduction of new side chains, protection for subsequent steps, conversion to a ketone for further modification. |

| Alkene Group | Hydrogenation, Epoxidation, Dihydroxylation, Halogenation, Metathesis | Saturation of the carbon chain, formation of reactive epoxides, creation of diols for further functionalization, cross-coupling reactions. |

| Ester Group | Hydrolysis, Amidation, Reduction | Conversion to a carboxylic acid for salt formation or coupling, formation of amides for peptidomimetics, reduction to an alcohol for creating diol structures. |

| Combinatorial | Multiple reactions | Used in sequence to build complex molecular frameworks for pharmaceuticals or agrochemicals. tarosdiscovery.com |

This table is based on general organic synthesis principles and the documented reactivity of similar molecules.

Precursor for Bioactive Natural Product Synthesis

Bioactive natural products, with their often complex and stereochemically rich structures, are a significant source of inspiration for new drugs. engineering.org.cn The synthesis of these molecules in the lab is a key area of organic chemistry, and it often relies on the use of versatile chiral precursors. α-Hydroxy-β,γ-unsaturated esters, the class to which Methyl (E)-2-hydroxyhex-3-enoate belongs, are recognized as important starting materials for the synthesis of such compounds. researchgate.netiars.info

A prominent example is the use of the closely related isomer, methyl (3R)-3-hydroxyhex-5-enoate, derived from the yeast reduction of a keto ester, as a precursor to the natural product goniothalamin (B1671989) and its analogues. psu.edu Goniothalamin exhibits significant cytotoxic and other biological activities. The synthesis involves converting the hydroxy ester into a lactone, demonstrating a common pathway for this class of precursors. psu.edu Similarly, this precursor has been used in the formal synthesis of (+)-(4R,6R)-4-hydroxy-6-pentylvalerolactone, a metabolite of Cephalosporium recifei. researchgate.net

These examples strongly suggest that Methyl (E)-2-hydroxyhex-3-enoate could serve as a valuable starting point for the synthesis of other bioactive natural products. engineering.org.cn Its specific stereochemistry and functionality could be exploited to create the core structures of various compounds, such as polyketides, macrolides, or other complex lipids. nih.gov

| Precursor Molecule | Natural Product / Analogue Synthesized | Key Transformation | Reference |

| Methyl (3R)-3-hydroxyhex-5-enoate | Mevinic Acid Analogues | Selenolactonization | psu.edu |

| Methyl (3R)-3-hydroxyhex-5-enoate | (+)- and (-)-Goniothalamin | Ozonolysis, Wittig reaction, Selenolactonization | psu.edu |

| Methyl (3R)-3-hydroxyhex-5-enoate | (+)-(4R,6R)-4-hydroxy-6-pentylvalerolactone | Iodolactonization | researchgate.net |

Intermediate in Polymer and Co-polymer Production

The field of materials science is increasingly focused on developing biodegradable and functional polymers from renewable sources. nih.gov Polyhydroxyalkanoates (PHAs) are a family of bacterially synthesized polyesters known for their biodegradability and versatile properties. nih.govresearchgate.net The characteristics of these polymers, from rigid plastics to flexible elastomers, can be precisely controlled by the monomer composition of the polymer chain. bohrium.commdpi.com

While direct polymerization of Methyl (E)-2-hydroxyhex-3-enoate is not widely documented, its structural features make it a highly relevant candidate as a functional monomer. The saturated analogue, 3-hydroxyhexanoate (B1247844) (3HHx), is a well-known medium-chain-length monomer that, when incorporated into a poly(3-hydroxybutyrate) [P(3HB)] backbone, imparts flexibility and elastomeric properties to the resulting copolymer. bohrium.commdpi.com The presence of the double bond in Methyl (E)-2-hydroxyhex-3-enoate offers an additional advantage: a site for post-polymerization modification. This would allow for the creation of functionalized polymers with tailored properties, such as cross-linking capabilities or the attachment of other molecules.

Research into similar functional monomers, such as methyl vinyl glycolate (B3277807) (methyl 2-hydroxybut-3-enoate), has shown their potential as platform molecules for creating novel polymer building blocks. dtu.dkgoogle.com These monomers can be used to tune the properties of established bioplastics like polylactic acid (PLA). google.com Therefore, Methyl (E)-2-hydroxyhex-3-enoate could serve as a specialty monomer to create advanced PHAs or other polyesters with unique thermal and mechanical properties and sites for further chemical functionalization. nih.gov

| Monomer Type | Effect on Polymer Properties | Example Application |

| Short-Chain-Length (e.g., 3-hydroxybutyrate) | High crystallinity, brittle, plastic-like | Rigid packaging, medical implants |

| Medium-Chain-Length (e.g., 3-hydroxyhexanoate) | Lower crystallinity, flexible, elastomeric | Flexible films, soft tissue engineering |

| Functionalized (e.g., unsaturated monomers) | Allows for cross-linking, grafting, and other modifications | Hydrogels, coatings, advanced composites |

This table summarizes general trends in PHA properties based on monomer composition. researchgate.netbohrium.commdpi.comnih.gov

Scaffold for Novel Compound Libraries

In modern drug discovery, generating large collections of diverse small molecules, known as compound libraries, is essential for high-throughput screening to identify new drug leads. tarosdiscovery.com The concept of a "scaffold" is central to this process; a core molecular structure is systematically decorated with various chemical groups to rapidly create a multitude of related compounds. thieme-connect.com

Methyl (E)-2-hydroxyhex-3-enoate is an ideal scaffold for the construction of novel compound libraries. tarosdiscovery.com Its three distinct functional groups (hydroxyl, alkene, ester) can be selectively and sequentially modified, allowing for a diversity-oriented synthesis approach. mdpi.com For example, the hydroxyl group could be acylated with a library of carboxylic acids, the ester could be converted to a library of amides, and the double bond could be subjected to various addition reactions. This multi-point modification strategy enables the exploration of a broad chemical space from a single, chiral starting material. tarosdiscovery.com

The use of chiral scaffolds is particularly valuable as it introduces stereochemical complexity into the library, which is a key feature of many natural products and successful drugs. nih.govresearchgate.net By starting with an enantiomerically defined scaffold like Methyl (E)-2-hydroxyhex-3-enoate, chemists can generate libraries of compounds with defined 3D structures, increasing the chances of finding a potent and selective interaction with a biological target. researchgate.nettarosdiscovery.com This approach contrasts with libraries built on flat, aromatic scaffolds, offering greater structural diversity and "drug-like" character. tarosdiscovery.com

| Scaffold Reaction Site | Example Reagent Class (for Library) | Resulting Functional Group | Potential Property Modification |

| C2-Hydroxyl | Carboxylic Acids / Acyl Chlorides | Ester | Modifies lipophilicity, hydrogen bonding |

| Alkyl Halides | Ether | Alters size, shape, and polarity | |

| C3-C4 Alkene | Dienes (Diels-Alder) | Cyclohexene ring | Greatly increases structural complexity and rigidity |

| Peroxy Acids followed by Nucleophiles | Epoxide / Alcohol + Nucleophile | Introduces new functional groups and stereocenters | |

| C1-Ester | Amines | Amide | Changes hydrogen bonding potential, metabolic stability |

| Grignard Reagents | Tertiary Alcohol | Adds bulky substituents, removes ester functionality |

This table outlines a hypothetical strategy for building a compound library based on the scaffold of Methyl (E)-2-hydroxyhex-3-enoate.

Advanced Spectroscopic Characterization and Computational Studies

High-Resolution NMR Spectroscopy for Stereochemical Assignment

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural and stereochemical assignment of organic molecules like methyl (E)-2-hydroxyhex-3-enoate. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom.

In the ¹H NMR spectrum of a related compound, methyl 3-hydroxyhex-5-enoate, the protons of the methyl ester typically appear as a singlet around 3.71 ppm. nih.gov The olefinic protons in similar α,β-unsaturated esters show characteristic chemical shifts and coupling constants that are crucial for assigning the (E)- or (Z)-configuration of the double bond. For (E)-isomers, the vicinal coupling constant (³J) between the olefinic protons is typically larger (around 15-16 Hz) compared to the corresponding (Z)-isomer. researchgate.netjst.go.jp For instance, in ethyl (E)-6-hydroxyhex-2-enoate, the olefinic protons appear as a doublet of triplets at approximately 6.93 ppm and a doublet at 5.80 ppm with a coupling constant of 15.7 Hz, confirming the (E)-geometry. researchgate.net

The ¹³C NMR spectrum provides complementary information. The carbonyl carbon of the ester group in similar structures is typically observed around 166-173 ppm. nih.govresearchgate.net The olefinic carbons in (E)-α,β-unsaturated esters have distinct chemical shifts; for example, in ethyl (E)-6-hydroxyhex-2-enoate, they appear at approximately 148.5 ppm and 121.4 ppm. researchgate.net The chemical shift of the carbon bearing the hydroxyl group is also diagnostic and is influenced by its stereochemical environment. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are employed to unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecule. nih.gov

Table 1: Representative ¹H and ¹³C NMR Data for Structurally Similar Compounds

| Compound | Nucleus | Chemical Shift (δ, ppm) | Multiplicity / Coupling Constant (J, Hz) |

| Methyl 3-hydroxyhex-5-enoate nih.gov | ¹H | 5.78–5.86 | m |

| 5.11–5.16 | m | ||

| 4.06–4.12 | m | ||

| 3.71 | s | ||

| 2.44-2.53 | dd, J = 16.6, 3.5; dd, J = 16.6, 9.0 | ||

| 2.23–2.33 | m | ||

| ¹³C | 173.2, 133.9, 118.2, 67.3, 51.8, 40.9, 40.4 | ||

| Ethyl (E)-6-hydroxyhex-2-enoate researchgate.net | ¹H | 6.93 | dt, J = 15.7, 6.9 |

| 5.80 | d, J = 15.6 | ||

| 4.11-4.19 | q, J = 7.1 | ||

| 3.61 | t, J = 5.4 | ||

| 2.26 | m | ||

| 1.64-1.73 | m | ||

| 1.27 | t, J = 7.1 | ||

| ¹³C | 166.6, 148.5, 121.4, 61.5, 60.1, 30.7, 28.3, 14.0 |

Mass Spectrometry (HR-MS) for Structural Elucidation of Derivatives

High-Resolution Mass Spectrometry (HR-MS) is a powerful technique for determining the elemental composition of a molecule with high accuracy, which is crucial for confirming the identity of newly synthesized derivatives of methyl (E)-2-hydroxyhex-3-enoate. By providing a highly accurate mass measurement, HR-MS allows for the calculation of a unique molecular formula. jst.go.jprsc.org

When analyzing derivatives, such as those resulting from acylation of the hydroxyl group or other chemical modifications, HR-MS can confirm the successful incorporation of the new functional group by matching the observed mass to the calculated mass of the expected product. For example, the high-resolution mass spectrum of a complex nickel-chelated derivative of a similar amino-hydroxy-hexenoic acid showed a calculated m/z for [M+H]⁺ of 674.2159, with the found value being 674.2166, confirming the structure. rsc.org The fragmentation patterns observed in MS/MS experiments can further provide structural information, helping to piece together the different components of the molecule.

Table 2: HR-MS Data for a Derivative of a Related Compound

| Compound | Ionization Mode | Calculated Mass [M+H]⁺ | Found Mass [M+H]⁺ | Reference |

| (S, Z)-2-Amino-6-hydroxy-5-(2-methoxyphenyl)hex-4-enoic acid-Ni-(S)-BPB | ESI | 674.2159 | 674.2166 | rsc.org |

Infrared Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a fundamental technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For methyl (E)-2-hydroxyhex-3-enoate, the IR spectrum would show characteristic absorption bands for the hydroxyl (-OH), ester (C=O), and carbon-carbon double bond (C=C) functional groups.

The hydroxyl group typically exhibits a broad absorption band in the region of 3200–3600 cm⁻¹, with the broadening resulting from intermolecular hydrogen bonding. thieme-connect.com The carbonyl (C=O) stretching vibration of the ester group is expected to show a strong, sharp absorption band in the range of 1715–1750 cm⁻¹. jst.go.jpthieme-connect.com The (E)-disubstituted carbon-carbon double bond (C=C) stretching vibration would likely appear in the region of 1650–1680 cm⁻¹, and the C-H out-of-plane bending vibration for the trans double bond would be observed around 960–980 cm⁻¹. thieme-connect.com

Table 3: Typical IR Absorption Frequencies for Functional Groups in Methyl (E)-2-hydroxyhex-3-enoate

| Functional Group | Vibration | Typical Frequency Range (cm⁻¹) | Intensity |

| Hydroxyl (-OH) | O-H stretch | 3200–3600 | Strong, Broad |

| Ester (C=O) | C=O stretch | 1715–1750 | Strong, Sharp |

| Alkene (C=C) | C=C stretch | 1650–1680 | Medium |

| =C-H bend (trans) | 960–980 | Strong | |

| Ester (C-O) | C-O stretch | 1000–1300 | Strong |

Circular Dichroism (CD) for Absolute Configuration Determination

Circular Dichroism (CD) spectroscopy is a crucial technique for determining the absolute configuration of chiral molecules in solution. It measures the differential absorption of left and right circularly polarized light. While enantiomers have identical IR and NMR spectra in achiral solvents, their CD spectra are mirror images. nih.gov

For α,β-unsaturated esters and lactones, the electronic transitions associated with the chromophore can give rise to characteristic CD signals, known as Cotton effects. nih.gov The sign and magnitude of these Cotton effects can be correlated with the absolute stereochemistry of the chiral centers near the chromophore. For complex molecules where empirical rules are not straightforward, the experimental CD spectrum is often compared with the theoretical spectrum calculated using quantum chemical methods, such as time-dependent density functional theory (TD-DFT). acs.orgrsc.org By calculating the expected CD spectra for both possible enantiomers, a comparison with the experimental spectrum allows for the unambiguous assignment of the absolute configuration. acs.orgrsc.org This approach has been successfully applied to determine the absolute configuration of complex natural products containing similar structural motifs. nih.gov

Theoretical Computational Studies of Reaction Mechanisms and Conformations

Theoretical computational studies, particularly those using Density Functional Theory (DFT), provide deep insights into the reaction mechanisms for the synthesis of methyl (E)-2-hydroxyhex-3-enoate and its stable conformations. These studies can model transition state geometries to predict reaction pathways and activation barriers. smolecule.com

For example, computational modeling of the aldol (B89426) condensation to form a similar compound, ethyl 3-hydroxyhex-2-enoate, has been used to understand the stereochemical outcome of the reaction. smolecule.com DFT functionals that include dispersion corrections, such as M06-2X and ωB97X-D, have been shown to provide accurate results for transition state geometries. smolecule.com Furthermore, computational methods can be used to predict the most stable conformations of the molecule by calculating the relative energies of different spatial arrangements. This information is valuable for interpreting spectroscopic data, such as NMR coupling constants and CD spectra, which are dependent on the conformational population of the molecule in solution. bris.ac.uk

Future Directions and Emerging Research Areas

Development of More Sustainable Synthesis Routes

The future of chemical manufacturing is intrinsically linked to the principles of green chemistry, emphasizing the reduction of waste, use of renewable feedstocks, and energy efficiency. For Methyl (E)-2-hydroxyhex-3-enoate, a key area of future research will be the development of synthesis pathways that are more environmentally benign than traditional organic chemistry methods.

A promising strategy involves the use of platform molecules derived from renewable biomass. google.com For instance, methyl vinyl glycolate (B3277807) (methyl 2-hydroxybut-3-enoate), a structurally related compound, can be produced from the zeolite-catalyzed degradation of monosaccharides and disaccharides. google.com This bio-based precursor could potentially be converted to Methyl (E)-2-hydroxyhex-3-enoate through C-C bond-forming reactions like cross-metathesis, a powerful technique for creating unsaturated compounds. google.com Research in this area would focus on optimizing catalysts, such as ruthenium-based Grubbs catalysts, and reaction conditions to maximize yield and selectivity, while minimizing the use of hazardous solvents and reagents. google.commdpi.com The ultimate goal is to create a streamlined, atom-economical process that transforms renewable resources into a valuable chemical intermediate.

Exploration of Novel Biocatalytic Systems

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers significant advantages in terms of specificity, mild reaction conditions, and reduced environmental impact. The exploration of novel biocatalytic systems for the synthesis and modification of Methyl (E)-2-hydroxyhex-3-enoate is a rapidly advancing research frontier.

Lipases and ketoreductases (Kreds) have already shown significant promise in the synthesis of related chiral molecules. nih.govresearchgate.net For example, the immobilized lipase (B570770) Novozym® 435 has been successfully used for the solvent-free biocatalytic synthesis of branched-chain esters. nih.gov Furthermore, NADPH-dependent ketoreductases have been employed for the highly stereoselective reduction of keto esters, yielding optically active hydroxy esters with excellent enantiomeric excess (>99% ee). mdpi.comresearchgate.net Future research will likely focus on discovering and engineering new enzymes with tailored substrate specificities and enhanced stability. This includes exploring enzymes from diverse microbial sources and utilizing techniques like directed evolution to improve their catalytic efficiency for producing specific stereoisomers of Methyl (E)-2-hydroxyhex-3-enoate. smolecule.com The development of tandem enzymatic reactions, where multiple biocatalytic steps are performed in a single pot, could further enhance the efficiency and sustainability of the synthesis.

Table 1: Examples of Biocatalytic Systems for the Synthesis of Chiral Esters

| Enzyme/System | Enzyme Class | Reaction Type | Substrate Example | Key Finding | Reference |

|---|---|---|---|---|---|

| Novozym® 435 | Immobilized Lipase | Esterification | 2-ethylhexanol and 2-methylhexanoic acid | Successful solvent-free synthesis of a branched-chain ester. | nih.gov |

| Kred-119 | Ketoreductase | Stereoselective Reduction | Methyl 3-oxohex-5-enoate | Produced optically active alcohol with 79% yield and >99% ee. | mdpi.comresearchgate.net |

| CAL-B | Lipase | Enantioselective Acylation | Racemic methyl (4S,5S)-4-aryl-5-hydroxyhex-2(E)-enoates | Efficient kinetic resolution with an E-value > 400. | researchgate.net |

Investigation of Undiscovered Biological Activities and Targets

While the direct biological activities of Methyl (E)-2-hydroxyhex-3-enoate are not yet extensively documented, its structural motifs are present in a variety of biologically active natural products. This suggests that the compound itself, or its derivatives, could possess significant and undiscovered therapeutic potential. Future research will be directed towards screening this molecule against a wide array of biological targets.

For instance, the structurally related natural product Rugulactone is a known inhibitor of the nuclear factor κB (NF-κB) activation pathway, a key regulator of inflammatory responses. researchgate.net Other related structures, such as mevinic acid analogues, are potent inhibitors of HMG-CoA reductase, the rate-limiting enzyme in cholesterol biosynthesis. psu.eduacs.org Additionally, complex molecules containing similar unsaturated ester frameworks have been investigated as histone deacetylase (HDAC) inhibitors, a major target in cancer therapy. wisconsin.edu A systematic investigation into the effects of Methyl (E)-2-hydroxyhex-3-enoate on these and other cellular pathways, such as signaling cascades and metabolic processes, could uncover novel biological functions and identify new lead compounds for drug discovery.

Chemoinformatic Approaches for Structure-Function Relationships

Chemoinformatics and computational modeling are indispensable tools in modern drug discovery and chemical biology. These in silico methods can accelerate the research process by predicting the properties of molecules, identifying potential biological targets, and guiding the design of more potent and selective derivatives. For Methyl (E)-2-hydroxyhex-3-enoate, chemoinformatic approaches can be used to build predictive structure-function relationship models.

Techniques such as Quantitative Structure-Activity Relationship (QSAR) studies can be employed to correlate variations in the chemical structure of derivatives with changes in their biological activity. Molecular docking simulations could be used to predict how Methyl (E)-2-hydroxyhex-3-enoate might bind to the active sites of enzymes like HMG-CoA reductase or HDACs, providing insights into potential mechanisms of action. psu.eduwisconsin.edu Furthermore, computational methods are crucial in enzyme engineering, where they can be used to redesign the active site of an enzyme to better accommodate the substrate, thereby improving catalytic efficiency and stereoselectivity. smolecule.com Applying these computational tools will be essential for rational drug design and for optimizing the biocatalytic production of this compound.

Advanced Analytical Methodologies for Detection and Quantification

As research into the synthesis and biological activity of Methyl (E)-2-hydroxyhex-3-enoate progresses, the need for advanced, sensitive, and reliable analytical methods for its detection and quantification will become increasingly critical.

Current analytical techniques for related compounds primarily involve gas chromatography (GC) and nuclear magnetic resonance (NMR) spectroscopy for structural characterization and purity assessment. mdpi.comnih.govresearchgate.net While effective for characterizing pure compounds, future applications will demand more sophisticated methodologies. For example, quantifying low concentrations of the compound or its metabolites in complex biological matrices (e.g., plasma, cell lysates) will require the development of highly sensitive methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS). High-resolution mass spectrometry (HRMS) will be crucial for the unambiguous identification of novel derivatives and metabolites. rsc.org Furthermore, developing methods for real-time, online monitoring of synthesis reactions could significantly improve process control and optimization, particularly in industrial-scale biocatalytic production.

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| Methyl (E)-2-hydroxyhex-3-enoate |

| Methyl vinyl glycolate (methyl 2-hydroxybut-3-enoate) |

| Rugulactone |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Methyl (E)-2-hydroxyhex-3-enoate to ensure stereochemical purity?

- Methodological Answer : The synthesis typically involves esterification of (E)-2-hydroxyhex-3-enoic acid using methanol under acidic catalysis (e.g., H₂SO₄ or HCl). To preserve the E-configuration, low-temperature conditions (0–10°C) and inert atmospheres are recommended to minimize isomerization. Chiral chromatography (e.g., HPLC with a chiral stationary phase) or NMR analysis of coupling constants (e.g., J-values for olefinic protons) should confirm stereochemical integrity .

Q. Which spectroscopic techniques are critical for structural confirmation of Methyl (E)-2-hydroxyhex-3-enoate?

- Methodological Answer :

- IR Spectroscopy : Identify hydroxyl (3200–3600 cm⁻¹) and ester carbonyl (∼1720 cm⁻¹) stretches.

- NMR : ¹H NMR resolves the α,β-unsaturated ester (δ 5.5–6.5 ppm for olefinic protons; δ 3.7 ppm for methoxy group). ¹³C NMR confirms carbonyl (∼170 ppm) and alkene carbons (∼120–130 ppm).

- Mass Spectrometry : ESI-MS or GC-MS verifies molecular ion [M+H]⁺ at m/z 144.17 .

Q. What safety protocols are essential for handling Methyl (E)-2-hydroxyhex-3-enoate in the laboratory?

- Methodological Answer : Use nitrile gloves and chemical-resistant lab coats to avoid skin contact. Work in a fume hood to prevent inhalation. In case of spills, neutralize with sodium bicarbonate and dispose via approved hazardous waste channels. Refer to GHS-compliant SDS guidelines for storage (e.g., -20°C under nitrogen) and emergency procedures .

Advanced Research Questions

Q. How can hydrogen-bonding networks in Methyl (E)-2-hydroxyhex-3-enoate crystals be analyzed using graph set theory?

- Methodological Answer : After obtaining X-ray diffraction data, refine the structure with SHELXL . Use Mercury or PLATON to identify hydrogen bonds (O-H···O ester/olefin interactions). Apply Etter’s graph set notation (e.g., D (donor)A (acceptor) patterns) to classify motifs like chains (C ) or rings (R ). This reveals how hydroxyl and ester groups direct supramolecular assembly .

Q. What strategies resolve contradictions in reported bioactivity data for Methyl (E)-2-hydroxyhex-3-enoate derivatives?

- Methodological Answer : Conduct a systematic review (PRISMA guidelines) to compare assay conditions (e.g., cell lines, concentrations). Use meta-regression to assess confounding variables like purity (HPLC ≥95%) or solvent effects (DMSO vs. ethanol). Validate findings with dose-response curves and statistical tools (e.g., ANOVA with Tukey’s post hoc test) .

Q. How can crystallographic twinning or disorder in Methyl (E)-2-hydroxyhex-3-enoate be addressed during refinement?

- Methodological Answer : In SHELXL, apply the TWIN and BASF commands to model twinning. For disorder, split the model into discrete positions (PART entries) and refine occupancy factors. Validate with R1/wR2 convergence (<5% discrepancy) and check ADDSYM in PLATON to exclude missed symmetry .

Data Analysis and Experimental Design

Q. What statistical methods are suitable for analyzing kinetic data in Methyl (E)-2-hydroxyhex-3-enoate hydrolysis studies?

- Methodological Answer : Use non-linear regression to fit time-course data to a first-order kinetic model: ln([A]₀/[A]ₜ) = kt . Calculate rate constants (k) at varying pH levels and apply Arrhenius plots (ln k vs. 1/T) to determine activation energy. Report confidence intervals (95%) and use χ² tests for goodness-of-fit .

Q. How to design an experiment probing the enantioselective biocatalysis of Methyl (E)-2-hydroxyhex-3-enoate?

- Methodological Answer :

- Enzyme Selection : Screen lipases (e.g., Candida antarctica Lipase B) for ester hydrolysis enantioselectivity.

- Conditions : Use biphasic systems (e.g., water/isooctane) at 37°C, pH 7. Monitor conversion via chiral GC.

- Analysis : Calculate enantiomeric excess (ee) using ee = ([R] – [S])/([R] + [S]) × 100% and compare turnover numbers (kcat/KM) .

Literature and Database Utilization

Q. How to efficiently retrieve and validate crystallographic data for Methyl (E)-2-hydroxyhex-3-enoate from public databases?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.